N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine
Description
Chemical Structure and Properties N-{4-[4-(Propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine (CAS 1017040-19-5) is a hydroxylamine derivative characterized by a butan-2-ylidene backbone substituted with a 4-(propan-2-yloxy)phenyl group. This compound is classified as a pharmaceutical intermediate, suggesting utility in drug synthesis or as a precursor for bioactive molecules .
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)16-13-8-6-12(7-9-13)5-4-11(3)14-15/h6-10,15H,4-5H2,1-3H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYCDZHGPZTRLS-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCC(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)CC/C(=N/O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine typically involves the reaction of 4-(4-isopropoxyphenyl)-2-butanone with hydroxylamine . The reaction conditions generally include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid to facilitate the formation of the oxime group. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the ketone to the oxime.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product suitable for various applications.
Chemical Reactions Analysis
N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isopropoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., ethanol, methanol, dichloromethane), and catalysts or reagents specific to the desired transformation. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine serves as a versatile reagent in organic synthesis. It can be utilized in the formation of imines and oximes, which are crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals. The hydroxylamine functional group allows for selective reactions with carbonyl compounds, enhancing the efficiency of synthetic pathways.
Case Study: Synthesis of Imines
In a study focused on the synthesis of imines, researchers utilized this compound as a starting material. The reaction conditions were optimized to achieve high yields of the desired imine products. The findings indicated that this compound could facilitate the formation of stable imines under mild conditions, making it a valuable tool in synthetic organic chemistry .
Medicinal Chemistry
Potential Anticancer Activity
Emerging research suggests that this compound may exhibit anticancer properties. Preliminary studies have indicated that derivatives of hydroxylamines can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways.
Case Study: Anticancer Mechanism Exploration
A recent investigation into the anticancer mechanisms of hydroxylamine derivatives revealed that this compound effectively inhibited cell proliferation in specific cancer cell lines. The study employed both in vitro and in vivo models to assess the compound's efficacy, demonstrating significant tumor growth inhibition compared to control groups .
Material Science
Applications in Polymer Chemistry
This compound is also being explored for its potential applications in polymer chemistry. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers, making them more durable and resistant to environmental stressors.
Case Study: Polymer Modification
In a study focusing on polymer modification, researchers incorporated this compound into polymer matrices. The results indicated improved thermal stability and mechanical strength, suggesting that this compound could be utilized to develop advanced materials for industrial applications .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Organic Synthesis | Formation of imines | High yields achieved under mild conditions |
| Medicinal Chemistry | Anticancer activity | Induced apoptosis in cancer cell lines |
| Material Science | Cross-linking agent for polymers | Enhanced mechanical properties observed |
Mechanism of Action
The mechanism of action of N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The isopropoxyphenyl moiety can interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.
Comparison with Similar Compounds
Alkoxy-Substituted Phenyl Derivatives
Several analogs with variable alkoxy substituents on the phenyl ring have been reported (Table 1). For instance:
- (2S)-2-({(2S)-2-Benzamido-3-[4-(propan-2-yloxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate (, line 18): Shares the 4-(propan-2-yloxy)phenyl group but includes a benzamido-propanoyl backbone, enhancing hydrogen-bonding capacity.
Table 1: Comparison of Alkoxy-Substituted Analogs
| Compound | Alkoxy Group | Molecular Weight | Key Functional Groups | Potential Impact on Properties |
|---|---|---|---|---|
| Target Compound (CAS 1017040-19-5) | Propan-2-yloxy | ~265.3 g/mol | Hydroxylamine, butan-2-ylidene | Moderate lipophilicity, redox activity |
| (2S)-...-4-(butoxyphenyl)propanoyl... | Butoxy | ~494.5 g/mol | Benzamido, acetate | Higher logP, reduced solubility |
| (2S)-...-4-(hexyloxyphenyl)propanoyl... | Hexyloxy | ~536.6 g/mol | Benzamido, acetate | Highest logP, possible bioavailability |
Hydroxamic Acid Derivatives
Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide, ) share the N-hydroxy motif, enabling metal chelation (e.g., Zn²⁺ in matrix metalloproteinase inhibition).
Alkylidene-Hydroxylamine Analogs
- (E)-N-[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]hydroxylamine (): Features a pentylidene chain and trifluoromethylphenyl group. The CF₃ group enhances electronegativity, improving receptor binding affinity compared to the target’s isopropyloxy group. The longer chain may increase metabolic stability .
- N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine (CAS 78575-14-1, ): Propylidene chain instead of butan-2-ylidene.
Table 2: Structural and Functional Comparison of Alkylidene-Hydroxylamine Analogs
| Compound | Backbone Length | Key Substituent | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| Target Compound | Butan-2-ylidene | 4-(Propan-2-yloxy)phenyl | ~265.3 g/mol | Balanced flexibility, moderate logP |
| (E)-N-[5-Methoxy...pentylidene]hydroxylamine | Pentylidene | 4-(Trifluoromethyl)phenyl | ~327.3 g/mol | Enhanced electronegativity, higher MW |
| CAS 78575-14-1 | Propylidene | 4-(Propan-2-yl)phenyl | ~191.3 g/mol | Reduced flexibility, lower MW |
Fluorinated Derivatives
N-(4-{4-[(2-fluorophenyl)methoxy]phenyl}butan-2-ylidene)hydroxylamine () incorporates a fluorophenylmethoxy group. Fluorine’s electronegativity may enhance binding to aromatic receptors (e.g., kinase ATP pockets) compared to the target’s isopropyloxy group, though synthetic complexity increases .
Key Research Findings and Implications
- Alkoxy Chain Length : Longer chains (e.g., hexyloxy) improve lipophilicity but may hinder solubility, necessitating formulation adjustments for drug delivery .
- Electron-Withdrawing Groups : Fluorine or trifluoromethyl substitutions enhance binding specificity but require careful optimization to avoid toxicity .
Biological Activity
N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine, a compound with the CAS number 1017040-19-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H21NO2
- Molecular Weight : 235.33 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C14H21NO2 |
| Molecular Weight | 235.33 g/mol |
| CAS Number | 1017040-19-5 |
This compound is proposed to act as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors have been shown to induce differentiation and apoptosis in human tumor cells, making them significant in cancer therapy. The compound's structural similarity to known HDAC inhibitors suggests that it may share similar properties in modulating gene expression through histone acetylation .
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit antiproliferative effects on various cancer cell lines. A study evaluated a series of N-hydroxy derivatives and found that they significantly inhibited the growth of human tumor cells, suggesting potential therapeutic applications in oncology .
Case Studies
- Histone Deacetylase Inhibition : A study focused on novel hydroxamic acid-based HDAC inhibitors demonstrated that modifications in the structure led to increased potency against tumor cells. The incorporation of specific substituents was crucial for enhancing biological activity, which may be applicable to this compound .
- Antimicrobial Activity : Similar compounds have shown promising results against various pathogens. For instance, a related Schiff base exhibited significant antimicrobial activity against Staphylococcus aureus and leukemia cell lines, indicating that modifications in the hydroxylamine structure could lead to enhanced biological effects .
Research Findings
Recent findings emphasize the importance of structural modifications in increasing the biological efficacy of hydroxylamine derivatives. The presence of specific functional groups can enhance interactions with biological targets, leading to improved pharmacological profiles. For example, studies have shown that incorporating alkoxy groups can influence the solubility and bioavailability of these compounds, enhancing their therapeutic potential .
Q & A
Q. What are the recommended synthetic routes for N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine, and how are intermediates characterized?
Answer: A common synthetic approach involves coupling hydroxylamine derivatives with ketone precursors under nitrogen protection. For example:
- Step 1 : React a hydroxylamine salt (e.g., hydroxylamine hydrochloride) with a ketone intermediate (e.g., 4-[4-(propan-2-yloxy)phenyl]butan-2-one) in a polar aprotic solvent like DMF or THF.
- Step 2 : Use coupling agents such as EDC/HOBt with a base (e.g., DIPEA) to facilitate Schiff base formation .
- Characterization : Intermediates are confirmed via 1H NMR (400 MHz, CDCl₃) and ESI-MS . For example, a related compound showed a molecular ion peak at m/z 356.2 [M+H]⁺, with NMR signals at δ 7.2–6.8 ppm (aromatic protons) and δ 1.3 ppm (isopropyl group) .
Q. How is the purity of this compound assessed, and what analytical techniques are employed?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; purity ≥95% is typical for research-grade material.
- TLC : Silica gel plates (ethyl acetate/hexane, 1:1) to monitor reaction progress.
- Elemental Analysis : Confirms C, H, N, O content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like dibenzoyl derivatives during synthesis?
Answer:
- Byproduct Mitigation : Use controlled stoichiometry (e.g., 1:1 molar ratio of hydroxylamine to ketone) and low-temperature conditions (0–5°C) to suppress over-acylation.
- Purification : Separate dibenzoyl byproducts via differential solubility. For example, dibenzoyl derivatives are insoluble in concentrated ammonia, while the target compound dissolves, enabling selective crystallization .
- Reagent Selection : Replace benzoyl chloride with milder acylating agents (e.g., acetic anhydride) to reduce side reactions .
Q. How can discrepancies in spectral data (e.g., NMR shifts) between theoretical and observed values be resolved?
Answer:
- Theoretical Modeling : Use software like Gaussian or ACD/NMR Predictor to simulate expected NMR shifts. Compare with experimental data to identify conformational effects (e.g., keto-enol tautomerism).
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. For example, a related oxadiazole derivative showed a dihedral angle of 85.3° between aromatic rings, explaining unexpected coupling constants .
- Dynamic NMR : Analyze temperature-dependent spectra to detect slow-exchange processes (e.g., rotamers) .
Q. What strategies improve the yield of the Schiff base formation step?
Answer:
- Catalysis : Use Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline) to accelerate imine formation.
- Solvent Optimization : Switch to anhydrous THF or dichloromethane to avoid hydrolysis.
- Coupling Agents : Replace EDC/HOBt with DCC/DMAP for sterically hindered substrates, increasing yields from 45% to 65% in related syntheses .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?
Answer:
- Controlled Studies : Replicate conditions from literature (e.g., pH 2–4 buffers at 25°C) and monitor degradation via HPLC.
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O-water) to track hydrolysis pathways. For example, a study found that protonation of the hydroxylamine group accelerates cleavage of the C=N bond .
- Cross-Validation : Compare stability data across multiple analytical methods (e.g., TLC, NMR, and mass spectrometry) to rule out artifacts .
Methodological Tables
Q. Table 1. Representative Reaction Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Characterization Method | Reference |
|---|---|---|---|---|
| Schiff Base Formation | EDC, HOBt, DIPEA, DMF, RT | 45–57 | ¹H NMR, ESI-MS | |
| Acylation | Benzoyl chloride, NaHCO₃, 0°C | 51 | TLC, Elemental Analysis | |
| Crystallization | NH₃ (aq), EtOH | 85 | X-ray Diffraction |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic H (ortho to O-iPr) | 6.8–7.2 | Doublet | 4-(Propan-2-yloxy)phenyl |
| Isopropyl CH₃ | 1.3 | Singlet | Propan-2-yloxy |
| C=N Adjacent CH₂ | 2.8–3.1 | Multiplet | Butan-2-ylidene |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
